2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

Physicochemical profiling Drug-likeness Lead optimization

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2060028-34-2; molecular formula C10H11NO2; MW 177.20) is a bifunctional heterocyclic building block belonging to the 2,3-dihydrobenzofuran class. Its structure integrates a primary aminomethyl group at the 2-position and an aldehyde at the 5-position on the saturated furan ring, yielding a computed TPSA of 52.32 Ų and LogP of 0.7613.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13180928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)C=O)CN
InChIInChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2
InChIKeyTUFXGCURFTYFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde CAS 2060028-34-2: Core Structural and Physicochemical Profile for Procurement Evaluation


2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2060028-34-2; molecular formula C10H11NO2; MW 177.20) is a bifunctional heterocyclic building block belonging to the 2,3-dihydrobenzofuran class . Its structure integrates a primary aminomethyl group at the 2-position and an aldehyde at the 5-position on the saturated furan ring, yielding a computed TPSA of 52.32 Ų and LogP of 0.7613 . The compound is supplied as a research chemical with a typical purity specification of 95% . This scaffold is structurally related to the broader patent class of substituted (aminoiminomethyl or aminomethyl) dihydrobenzofurans claimed as Factor Xa inhibitors [1], and to 2-aminomethyl-2,3-dihydrobenzofuran derivatives investigated for serotonergic receptor binding [2].

Why 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde Cannot Be Replaced by Generic Benzofuran Analogs: The Functional Group Orthogonality and Ring Saturation Problem


Simple substitution with a comparator from the same gross structural class is precluded by three non-interchangeable design features. First, the saturated 2,3-dihydrobenzofuran core confers sp³ character at positions 2 and 3 that is absent in the fully aromatic benzofuran analog (CAS 2137763-74-5), altering both conformational flexibility and receptor-recognition geometry; a comparative binding study demonstrated that benzofuran-containing analogs exhibit significantly higher affinity for 5-HT receptors than their benzodihydrofuran counterparts, confirming that ring saturation is not pharmacologically silent [1]. Second, the simultaneous presence of a primary amine and an aldehyde on the same scaffold enables orthogonal derivatization chemistries (reductive amination, Schiff base formation, amide coupling) that are impossible with analogs lacking either functional group, such as 2-(aminomethyl)-2,3-dihydrobenzofuran hydrochloride (CAS 19997-54-7, no aldehyde) or 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (CAS 55745-74-9, no aldehyde, aminomethyl at a different position) . Third, the 2-position of the aminomethyl group establishes a specific spatial relationship with the 5-carbaldehyde that is inverted or absent in regioisomeric analogs, directly impacting the geometry of any derived bidentate ligands or conjugated products .

Quantitative Differentiation Evidence for 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde vs. Closest Analogs


Increased Topological Polar Surface Area (TPSA) vs. Mono-Functional Analogs: Implications for Solubility and Permeability Profiling

The target compound exhibits a TPSA of 52.32 Ų, which is substantially higher than the 35.25 Ų of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS 55745-74-9), an analog that possesses only the aminomethyl group without the aldehyde [1]. This 17.07 Ų increase is attributable to the additional polar carbonyl oxygen of the 5-carbaldehyde. The elevated TPSA predicts enhanced aqueous solubility and reduced passive membrane permeability relative to the mono-amine analog, a property that can be exploited when designing probes requiring lower cell penetration or when using the aldehyde as a synthetic handle to tune physicochemical properties post-coupling.

Physicochemical profiling Drug-likeness Lead optimization

Reduced Lipophilicity (LogP 0.76) vs. Parent 2,3-Dihydrobenzofuran-5-carbaldehyde (LogP 1.91): Advantage for Aqueous Compatibility

The target compound has a computed LogP of 0.7613, markedly lower than the 1.914 of 2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 55745-70-5), which lacks the 2-aminomethyl group [1]. This LogP reduction of approximately 1.15 units (a ~60% decrease on the logarithmic scale) is consistent with the introduction of the polar primary amine. The lower LogP translates into superior aqueous compatibility, which is critical for biochemical assay formats requiring DMSO concentrations below 1% or for direct use in aqueous coupling reactions without co-solvents.

Lipophilicity Aqueous solubility Fragment-based drug discovery

Dual Functional Group Architecture Enables Orthogonal Derivatization Unavailable in Mono-Functional Analogs

The target compound uniquely combines a primary aliphatic amine (pKa ~9-10) and an aromatic aldehyde within the same molecule. This bifunctionality enables sequential, chemoselective transformations: the amine can be acylated, reductively aminated, or converted to a guanidine without affecting the aldehyde, which can independently undergo reductive amination, oxime/hydrazone formation, or Grignard addition . By contrast, 2-(aminomethyl)-2,3-dihydrobenzofuran hydrochloride (CAS 19997-54-7) possesses only the amine, precluding aldehyde-based chemistry, while 2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 55745-70-5) possesses only the aldehyde, precluding amine-based conjugation . The 2-(hydroxymethyl) analog (CAS 109209-79-2) substitutes the amine with a less nucleophilic alcohol, altering both the reactivity profile and the hydrogen-bonding character (H-bond donor count: alcohol 1 vs. amine 2 for the target compound) .

Synthetic chemistry Bioconjugation Bifunctional linker design

2,3-Dihydrobenzofuran Core vs. Benzofuran: Ring Saturation Impacts 5-HT Receptor Affinity Based on Published Comparative Binding Data

Published comparative receptor binding data for structurally related aminomethyl benzofuran/dihydrobenzofuran pairs indicate that ring saturation status has a measurable impact on target affinity. In a study of N,N-disubstituted aminomethyl derivatives, benzofuran-containing analogues (6a, 6b) demonstrated significantly higher affinity for 5-HT receptor subtypes than their benzodihydrofuran counterparts (4a, 4b, 5a, 5b) [1]. Within the dihydrobenzofuran series, compound 9 (8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[4,5]decane-7,9-dione) achieved an IC50 of 1.5 nM at 5-HT1A receptors with high selectivity over 5-HT2A, 5-HT2C, 5-HT3, D2, and D3 receptors [2]. While the target compound itself has not been directly tested in this assay, the 2-aminomethyl-2,3-dihydrobenzofuran core is the same scaffold present in the active series, and the 5-carbaldehyde provides a vector for introducing N-substituents analogous to those in the optimized compounds. The unsaturated analog 2-(aminomethyl)-1-benzofuran-5-carbaldehyde (CAS 2137763-74-5) would be expected to produce a different SAR profile based on the observed benzofuran vs. dihydrobenzofuran affinity differences [1].

Serotonin receptor CNS drug discovery Structure-activity relationship

Patent-Cited Scaffold for Factor Xa Inhibition: 5-Substituted 2,3-Dihydrobenzofurans with Aminomethyl at Position 2

The patent EP1222182 (Aventis Pharmaceuticals, filed 2000) explicitly claims substituted (aminoiminomethyl or aminomethyl) dihydrobenzofurans as inhibitors of Factor Xa, with pharmaceutical compositions for treating thrombotic conditions [1]. The generic Markush structure encompasses the 2-aminomethyl-2,3-dihydrobenzofuran core with a 5-substituent, precisely matching the scaffold of the target compound. While the patent exemplification focuses on 5-carbamimidoyl derivatives rather than 5-carbaldehyde, the target compound serves as a direct synthetic precursor to the claimed 5-carbamimidoyl series via aldehyde-to-amidine conversion [1]. The unsaturated benzofuran analog (CAS 2137763-74-5) and the 5-unsubstituted analog (CAS 19997-54-7) fall outside the optimal patent space because the former lacks the dihydro core and the latter lacks the 5-position derivatization handle essential for generating the active pharmacophore. Additionally, independent screening of benzofuran derivatives against thrombin and Factor Xa demonstrated that monomeric benzofuran derivatives inhibit both enzymes, albeit weakly, and that the two enzymes recognize different structural features in the benzofurans, suggesting that specific 5-substitution can tune selectivity [2].

Anticoagulant Factor Xa Thrombosis Patent pharmacology

Optimal Research and Procurement Scenarios for 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde Based on Quantified Differentiation


Synthesis of Factor Xa Inhibitor Candidates via 5-Carbaldehyde to 5-Carbamimidoyl Conversion

This compound is the direct synthetic precursor for generating the 5-carbamimidoyl-2-aminomethyl-2,3-dihydrobenzofuran pharmacophore claimed in EP1222182 as Factor Xa inhibitors [1]. The 5-carbaldehyde can be converted to a carbamimidoyl (amidine) group in a single-step transformation, whereas analogs lacking the 5-aldehyde (e.g., CAS 19997-54-7) or bearing the aminomethyl at a different position (e.g., CAS 55745-74-9) cannot access this pharmacophore without de novo functionalization. For anticoagulant drug discovery programs, procuring this specific intermediate reduces synthetic burden and ensures alignment with the patented chemical space [1].

Construction of CNS-Targeted Compound Libraries via N-Functionalization of the 2-Aminomethyl Group

The 2-aminomethyl-2,3-dihydrobenzofuran core is validated for achieving nanomolar affinity at 5-HT1A receptors (exemplified by compound 9, IC50 = 1.5 nM) with selectivity over 5-HT2A, 5-HT2C, 5-HT3, D2, and D3 receptors [2]. The target compound provides the free primary amine required for N-alkylation or N-acylation to generate focused libraries. Its LogP of 0.76 and TPSA of 52.32 Ų place it within favorable CNS drug-like property space (LogP < 3, TPSA < 90 Ų), while the 5-aldehyde provides an additional diversification point for parallel library synthesis .

Bifunctional Linker or Probe Design Exploiting Orthogonal Amine/Aldehyde Reactivity

The compound's unique combination of a primary aliphatic amine and an aromatic aldehyde on a single rigid scaffold enables sequential, chemoselective conjugation without protecting group manipulation . This makes it suitable for constructing heterobifunctional probes (e.g., PROTACs, fluorescent sensors, affinity labels) where the amine can be coupled to one payload and the aldehyde to another via oxime or hydrazone ligation. The 2.0 Ų difference in TPSA between the target (52.32 Ų) and the 5-(aminomethyl) analog (35.25 Ų) also provides a measurable handle for tuning the overall polarity of the final conjugate .

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Profile

With MW = 177.20, LogP = 0.76, and TPSA = 52.32 Ų, the compound satisfies standard fragment library criteria (MW < 300, LogP < 3, TPSA < 90 Ų) . The low LogP relative to the parent 2,3-dihydrobenzofuran-5-carbaldehyde (LogP 1.91) ensures aqueous solubility compatible with fragment screening at high concentrations . The dual reactive handles allow for fragment growing or merging strategies. For procurement decisions, this fragment offers a 48% higher TPSA and 60% lower LogP than the closest mono-functional analog, representing a differentiated starting point for fragment elaboration.

Quote Request

Request a Quote for 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.